3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone
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Overview
Description
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Compounds structurally related to 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone, such as radioligands including dimethylamino derivatives, have been studied for their application in amyloid imaging in Alzheimer's disease. These compounds, through PET imaging, enable the visualization of amyloid plaques in the brain, which is crucial for the early detection and management of Alzheimer's disease. This breakthrough technique aids in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, facilitating the evaluation of new antiamyloid therapies (Nordberg, 2007).
Methylene-Linked Liquid Crystal Dimers
Research on methylene-linked liquid crystal dimers, such as those containing dimethylamino groups, highlights their significance in material science, particularly in the development of the twist-bend nematic phase. These compounds exhibit unique transitional properties, contributing to the advancement of liquid crystal technology. Their study enriches the understanding of liquid crystal behavior and opens pathways for creating innovative materials with specific electro-optic applications (Henderson & Imrie, 2011).
Antimicrobial Applications
Explorations into the antimicrobial properties of certain compounds, particularly those with structural elements similar to this compound, have shown potential in addressing communicable diseases. Studies focusing on the antimicrobial effects of specific chemical structures contribute to the development of new substances for treating infections resistant to conventional antibiotics. This research area is particularly relevant given the urgent need for novel antimicrobial agents in healthcare and biomedicine (Marchese et al., 2017).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of the compound.
Mode of Action
The interaction of the compound with its targets could involve various types of chemical interactions, such as hydrogen bonding, van der Waals forces, and ionic interactions. These interactions can lead to changes in the conformation or activity of the target proteins .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations. These properties would influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound has anti-inflammatory activity, it could potentially inhibit the production of pro-inflammatory cytokines .
Properties
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-18(2)9-10-7-8-19(13(10)20)12-5-3-11(4-6-12)14(15,16)17/h3-6,9H,7-8H2,1-2H3/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJOCEVSSOIDGY-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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